molecular formula C15H15N3O2 B5060988 Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone

Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone

Cat. No.: B5060988
M. Wt: 269.30 g/mol
InChI Key: QUGTYRRZEQMVDV-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone is a heterocyclic compound that features a morpholine ring attached to a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone typically involves the reaction of morpholine with a suitable pyrimidine derivative. One common method involves the reaction of 2-chloropyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-(2-phenylpyrimidin-4-yl)methanone
  • Morpholin-4-yl-(2-phenylpyrimidin-6-yl)methanone
  • Morpholin-4-yl-(2-phenylpyrimidin-3-yl)methanone

Uniqueness

Morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

morpholin-4-yl-(2-phenylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(18-6-8-20-9-7-18)13-10-16-14(17-11-13)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGTYRRZEQMVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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